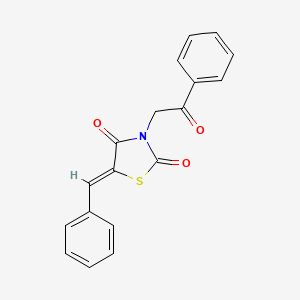

(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione” is a chemical compound . It is a type of thiazolidine-2,4-dione derivative .

Synthesis Analysis

The synthesis of this compound involves a Knoevenagel condensation . In a glass flask, thiazolidine-2,4-dione and anhydrous sodium acetate are suspended in glacial acetic acid. Then, 3-hydroxybenzaldehyde or salicylaldehyde is added to the mixture. The suspension is irradiated at 180 W for 20 minutes. The hot liquid is poured into a beaker and left to cool down, yielding a solid that is then crushed and mixed with ice and water. The resulting suspension is filtered off and the residue is washed with distilled water. The resulting powders are then recrystallized from acetic acid .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by single-crystal X-ray crystallographic studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Knoevenagel condensation . In some reactions, anhydrous potassium iodide is added to induce a transhalogenation (Finkelstein-type reaction) that converts chlorides into the more reactive iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, C16H15NO5S, and its melting point, which is 179°C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione: has been investigated for its potential as an anticancer agent. Research suggests that it exhibits promising cytotoxic effects against cancer cells, making it a candidate for further development in cancer therapy .

Antioxidant Properties

The compound also demonstrates antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored its potential as a natural antioxidant, which could have implications in health and disease prevention .

Antimicrobial Applications

Studies have highlighted the antimicrobial properties of this compound. It shows inhibitory effects against certain bacteria and fungi. As antibiotic resistance becomes a global concern, compounds like this may offer alternative strategies for combating infections .

Antitubercular Potential

Research has indicated that (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione exhibits antitubercular activity. Tuberculosis remains a major health challenge, and novel compounds with antitubercular properties are actively sought for drug development .

Antiproliferative Effects

The compound has shown antiproliferative effects, meaning it can inhibit cell growth and division. This property is relevant not only in cancer treatment but also in other pathological conditions where uncontrolled cell proliferation occurs .

Structural Investigation and Crystallography

Apart from its biological activities, the compound has been characterized using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and single-crystal X-ray crystallography. Understanding its molecular structure is essential for further applications .

Eigenschaften

IUPAC Name |

(5Z)-5-benzylidene-3-phenacyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-15(14-9-5-2-6-10-14)12-19-17(21)16(23-18(19)22)11-13-7-3-1-4-8-13/h1-11H,12H2/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCKGJGAXVUCDU-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

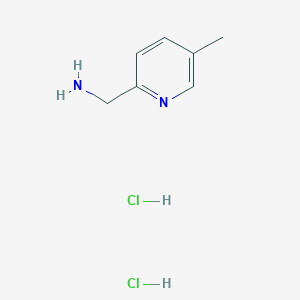

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

methane](/img/structure/B2505813.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)